molecular formula C19H19NO2S B10871953 2-{1-[(4-Methylphenyl)amino]ethylidene}-5-(thiophen-2-yl)cyclohexane-1,3-dione

2-{1-[(4-Methylphenyl)amino]ethylidene}-5-(thiophen-2-yl)cyclohexane-1,3-dione

Cat. No.: B10871953
M. Wt: 325.4 g/mol
InChI Key: BBHMEIXFDRFZSB-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione is a complex organic compound that features a thienyl group, a toluidino group, and a cyclohexanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Cyclohexanedione Core: Starting with a cyclohexane derivative, the cyclohexanedione core can be synthesized through oxidation reactions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Toluidino Group: The toluidino group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and toluidino groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclohexanedione core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a precursor for drug development.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Industry

    Dyes and Pigments: Possible applications in the synthesis of dyes and pigments.

    Polymers: Use in the development of novel polymers with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Thienyl)-2-[1-(4-aminophenyl)ethylidene]-1,3-cyclohexanedione
  • 5-(2-Thienyl)-2-[1-(4-methylanilino)ethylidene]-1,3-cyclohexanedione

Uniqueness

The unique combination of the thienyl, toluidino, and cyclohexanedione groups in 5-(2-thienyl)-2-[1-(4-toluidino)ethylidene]-1,3-cyclohexanedione gives it distinct chemical and physical properties, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C19H19NO2S/c1-12-5-7-15(8-6-12)20-13(2)19-16(21)10-14(11-17(19)22)18-4-3-9-23-18/h3-9,14,21H,10-11H2,1-2H3

InChI Key

BBHMEIXFDRFZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CS3)O

Origin of Product

United States

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